molecular formula C9H12BrN B062953 2-Bromo-6-tert-butylpyridine CAS No. 195044-14-5

2-Bromo-6-tert-butylpyridine

Cat. No.: B062953
CAS No.: 195044-14-5
M. Wt: 214.1 g/mol
InChI Key: QMVOIXCANJLTGO-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butylpyridine (2-BtBP) is an organobromine compound with the molecular formula C10H13BrN. It is a colorless liquid with a strong pungent odor. It is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis.

Scientific Research Applications

  • External Acidity Quantification in Zeolites : 2,6-Di-tert-butylpyridine, a related compound to 2-Bromo-6-tert-butylpyridine, has been used to investigate the external acidity in hierarchical zeolites. It was found to be an effective probe due to its inability to enter the micropores of zeolites, thus providing insights into the accessibility of acid sites in these materials (Góra-Marek, Tarach, & Choi, 2014).

  • Ligand Design for Biological Material Labeling : Ligands bearing 6-bromo-2,2'-bipyridine pendant arms, structurally related to this compound, have been synthesized for potential labeling of biological materials. These ligands are crucial in the rational design of compounds with oxophilic and anionic sidearms (Charbonnière, Weibel, & Ziessel, 2002).

  • Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed. These compounds are useful for preparing metal-complexing molecular rods, demonstrating the significance of brominated pyridine derivatives in complex molecular architectures (Schwab, Fleischer, & Michl, 2002).

  • Electrochemical Carboxylation with CO2 : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids has been investigated. This research highlights the potential of bromopyridine derivatives in sustainable chemistry applications, particularly in converting CO2 into useful compounds (Feng, Huang, Liu, & Wang, 2010).

  • Catalytic Applications in Transition Metal Complexes : Terpyridines, including those with brominated pyridine units, are used in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis. They are particularly significant in reactions related to artificial photosynthesis, biochemical transformations, and polymerization (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

2-Bromo-6-tert-butylpyridine is classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-bromo-6-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOIXCANJLTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622519
Record name 2-Bromo-6-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195044-14-5
Record name 2-Bromo-6-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-6-TERT-BUTYLPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,6-Dibromopyridine (50 g) was added to a solution of potassium tert-butoxide (35.5 g) in tert-butanol (300 ml). The mixture was heated to reflux for 3.5 hours then cooled and concentrated. The residue was quenched with water and extracted into ethyl acetate. The combined organic extracts were washed with brine, dried and concentrated to give 2-bromo-6-tert-butylpyridine (21.4 g, 44% yield ) as a clear oil; 1H NMR (270 MHz): δ 1.55(9H,s), 6.58(1H,d), 6.98(1H,d), 7.33(1H,t)ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To potassium tert-butoxide (1.0M in tert butanol, 100 ml, 100 mmol) was added 2,6-dibromopyridine (15.87 g, 67 mmol), and the resulting mixture heated at reflux for 3.5 hours. The mixture was evaporated and the residue quenched by the addition of water (150 ml). The mixture was extracted with ethyl acetate (3×80 ml) and the combined organic layers washed with brine (100 ml), dried (Na2SO4) and evaporated. The residue was purified by column chromatography on silica eluting with 2% Et2O in iso-hexanes to give the title compound (9.9 g, 69%) as a clear oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15.87 g
Type
reactant
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Bromo-6-tert-butylpyridine in synthesizing the NCN-pincer ligand precursor?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the NCN-pincer ligand precursor []. It undergoes an N-C cross-coupling reaction with propane-1,3-diamine. This reaction results in the substitution of the bromine atom with the diamine moiety, forming an intermediate compound. This intermediate is then subjected to ring closure with triethyl orthoformate, ultimately yielding the desired NCN-pincer ligand precursor [].

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